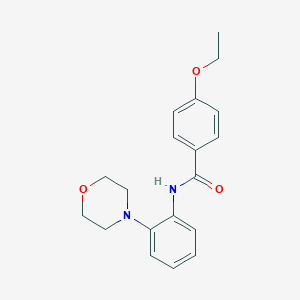
4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide, also known as ETP-46321, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has shown promising results in preclinical studies and is currently undergoing further evaluation for its potential clinical applications.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide involves the inhibition of the activity of the enzyme poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is involved in DNA repair and cell survival, and its inhibition leads to DNA damage and cell death in cancer cells. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators (Wang et al., 2019).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, and reduction of inflammation. In preclinical studies, this compound has also been shown to reduce neuroinflammation and oxidative stress, which are associated with neurological disorders (Zhang et al., 2020).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide in lab experiments is its specificity for PARP-1 and COX-2, which reduces the potential for off-target effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings (Wang et al., 2019).
Orientations Futures
There are several future directions for research on 4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the evaluation of the potential clinical applications of this compound in various diseases, including cancer and neurological disorders. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in vivo (Wang et al., 2019).
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. This compound inhibits the activity of PARP-1 and COX-2, leading to DNA damage and cell death in cancer cells and the reduction of inflammation. Although there are some limitations to using this compound in lab experiments, there are several future directions for research that can improve its efficacy and potential clinical applications.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide involves a multi-step process that starts with the reaction of 2-morpholin-4-ylphenylamine with ethyl 4-bromobenzoate to form 4-bromo-N-(2-morpholin-4-ylphenyl)benzamide. This intermediate is then reacted with sodium ethoxide and ethanol to form the final product, this compound. The overall yield of this synthesis method is around 40% (Wang et al., 2019).
Applications De Recherche Scientifique
4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation (Wang et al., 2019). This compound has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease, by reducing neuroinflammation and oxidative stress (Zhang et al., 2020).
Propriétés
Formule moléculaire |
C19H22N2O3 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-2-24-16-9-7-15(8-10-16)19(22)20-17-5-3-4-6-18(17)21-11-13-23-14-12-21/h3-10H,2,11-14H2,1H3,(H,20,22) |
Clé InChI |
QHBXNAAVFTXZBA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



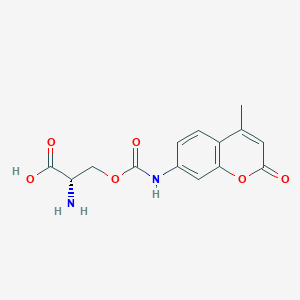
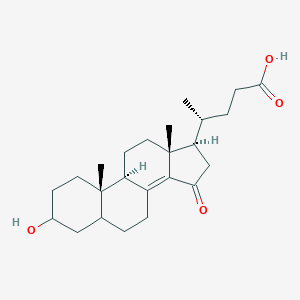

![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)
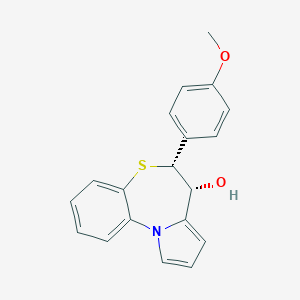
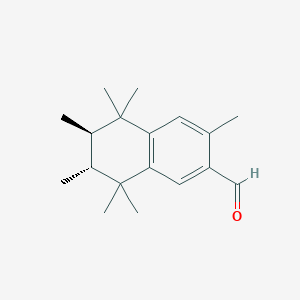

![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)
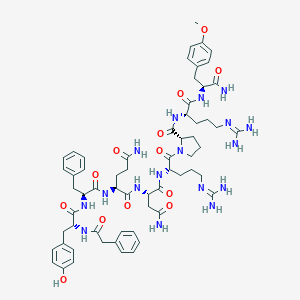
![4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B238323.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)

![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)
